![molecular formula C23H25NO3 B1235294 Tylophorine B](/img/structure/B1235294.png)
Tylophorine B
Overview
Description
Tylophorine B is a natural product found in Vincetoxicum hirundinaria, Ficus septica, and Cryptocarya oubatchensis with data available.
Scientific Research Applications
Interaction with DNA
Tylophorine B demonstrates significant cytotoxicity and antitumor activity. A study by Xi et al. (2005) revealed that tylophorine B binds selectively to DNA, especially to bulged DNA structures. The binding affinity for DNA bulge is optimal with a dissociation constant (Kd) of 0.018 µM. This binding results in the stabilization of bulged hairpin oligonucleotides, indicating a potential mode of action in biological systems and contributing to the design of sequence-specific DNA binding molecules (Xi et al., 2005).
Cell Cycle Arrest
Tylophorine has shown the ability to arrest carcinoma cells at the G1 phase. Wu et al. (2009) found that tylophorine retards the S-phase progression and arrests cells in the G1 phase in various carcinoma cells. This effect is associated with downregulated cyclin A2 expression and overexpressed cyclin A2, which rescues the G1 arrest caused by tylophorine (Wu et al., 2009).
Antitumor Potential
Gao et al. (2004) synthesized tylophorine analogs and found that they exerted potent growth-inhibitory effects against human carcinoma cell lines. Notably, these analogs induced differentiation in HepG2 cells, suggesting a unique class of antitumor compounds with a mode of action different from conventional drugs (Gao et al., 2004).
Interaction with Viral RNA
Tylophorine B exhibits inhibitory effects against the tobacco mosaic virus (TMV). Xi et al. (2006) showed that tylophorine B binds with high affinity to TMV RNA, potentially interfering with virus assembly initiation. This suggests a possible molecular inhibition mechanism of TMV by tylophorine B and provides clues for the design of RNA-binding antiviral drugs (Xi et al., 2006).
Crystal Structure
Wang et al. (2000) determined the crystal structure of tylophorine B, which was isolated from Albizzia julibrissin. This is the first definitive report of the stereochemistry of tylophorine (Wang et al., 2000).
properties
IUPAC Name |
2,3,6-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-25-15-6-7-16-18(10-15)20-12-23(27-3)22(26-2)11-19(20)17-9-14-5-4-8-24(14)13-21(16)17/h6-7,10-12,14H,4-5,8-9,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVWJDISIZHFQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC4CCCN4C3)C5=CC(=C(C=C52)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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